Boc-L-beta-homoalanine allyl ester

β‑Peptides Peptidomimetics Protease Resistance

Peptide chemists often encounter low cyclization yields and proteolytic instability. Boc-L-beta-homoalanine allyl ester (CAS 353296-84-1) solves this with orthogonal Boc (acid-labile) and allyl ester (base-labile) protection, enabling on-resin head-to-tail cyclization with 1.7-fold improved yield. The β-homoalanine scaffold extends serum half-life >10-fold over α-peptide analogs, ideal for long-acting peptide therapeutics. Compatible with Boc-SPPS protocols; the allyl ester remains intact during chain assembly for post-synthetic modification.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 353296-84-1
Cat. No. B1627318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-homoalanine allyl ester
CAS353296-84-1
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(CC(=O)OCC=C)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-6-7-16-10(14)8-9(2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1
InChIKeyPHNPFUAYVBEGAJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-beta-homoalanine Allyl Ester Overview


Boc-L-beta-homoalanine allyl ester (CAS 353296-84-1) is a protected β-homoamino acid derivative that combines an acid‑labile Boc group on the amine with a base‑labile allyl ester on the carboxyl terminus [1]. This compound provides a structurally rigid, proteolytically stable backbone scaffold compared to α‑amino acids, while the orthogonal protecting group design enables selective sequential deprotection for the construction of cyclic, branched, or backbone‑modified peptides [2][3].

Orthogonal Boc/allyl protection
β‑homoalanine scaffold resists proteolysis
Compatible with Boc‑SPPS protocols

Uniqueness of Boc-L-beta-homoalanine Allyl Ester


Attempting to replace Boc-L-beta-homoalanine allyl ester with a simpler Boc-β‑homoalanine (free acid) eliminates the allyl ester handle, which serves as an orthogonal, base‑labile protecting group essential for post‑synthetic modifications [1]. In contrast, switching to an Fmoc‑protected β‑homoalanine allyl ester would retain the allyl ester but introduce an acid‑sensitive Fmoc group that is incompatible with Boc‑based peptide synthesis protocols [2]. The unique combination of acid‑labile Boc and base‑labile allyl ester protection enables orthogonal deprotection sequences that are not achievable with any single‑protection analog, making this specific derivative indispensable for multi‑step synthetic strategies involving side‑chain cyclization or site‑specific conjugation [3].

Target Compound
Substitute
Risk
Boc-L-β‑homoalanine allyl ester
Boc‑β‑homoalanine (free acid)
Lacks allyl ester handle — may limit post‑synthetic modification options
Boc-L-β‑homoalanine allyl ester
Fmoc‑β‑homoalanine allyl ester
Fmoc is acid‑labile — incompatible with Boc‑based synthesis protocols

Boc-L-beta-homoalanine Allyl Ester Evidence


β-Peptide Proteolytic Stability

β‑Peptides derived from β‑homoalanine exhibit significantly increased half‑lives in the presence of proteolytic enzymes compared to their α‑peptide counterparts [1]. In a representative study, a β‑homoalanine‑containing oligomer showed a 10‑fold longer half‑life (t₁/₂ > 24 h) in serum stability assays relative to the corresponding α‑peptide (t₁/₂ = 2.5 h) [2].

Proteolytic Stability
Class-level inference
≥10‑fold longer serum half‑life (β‑ vs α‑peptide)
Supports serum‑stability screening of β‑peptide analogs
Class‑level; specific sequence may vary
β‑Peptides Peptidomimetics Protease Resistance

Orthogonal Boc/Allyl Deprotection

In a head‑to‑tail cyclization study on oxime resin, peptides synthesized with Cα‑allyl ester protection (including β‑homoalanine derivatives) achieved a cyclization yield of 65%, compared to only 38% for peptides lacking allyl ester protection [1]. The orthogonal Boc/allyl combination allowed selective Boc removal with TFA followed by on‑resin cyclization via allyl ester activation, minimizing side reactions [2].

Cyclization Yield
Head-to-head
65% yield with allyl ester vs 38% without (oxime resin)
Allyl ester improves on‑resin cyclization efficiency
Direct comparison supports orthogonal strategy
Orthogonal Protection Solid‑Phase Peptide Synthesis Cyclic Peptides

β-Peptide Helical Propensity

Circular dichroism (CD) spectroscopy of β‑homoalanine oligomers reveals a distinct 14‑helix conformation with a mean residue ellipticity of −22,000 deg·cm²·dmol⁻¹ at 205 nm, indicative of a highly ordered secondary structure [1]. In contrast, the corresponding α‑peptide shows a random coil CD signature with ellipticity values below −5,000 deg·cm²·dmol⁻¹ [2].

Helical Propensity
Cross-study comparable
CD ellipticity −22,000 vs −5,000 deg·cm²·dmol⁻¹
β‑homoalanine oligomers adopt stable 14‑helix
Comparison to α‑peptide random coil; conditions similar
β‑Peptide Foldamers Circular Dichroism Helical Stability

Automated Boc-SPPS Compatibility

Boc/Z‑protected PNA monomers, which share the same Boc‑amine protection as Boc‑L‑β‑homoalanine allyl ester, routinely yield oligomers with >98% purity after automated synthesis, whereas Fmoc/Bhoc‑protected monomers typically produce oligomers with 90–95% purity due to more frequent side reactions .

Automated SPPS Purity
Data to verify
Reported >98% purity (Boc/Z PNA) vs 90–95% (Fmoc/Bhoc)
May support reduced purification need in Boc‑SPPS
Supplier-level claim; independent verification advised
Peptide Nucleic Acids Automated Synthesis PNA Oligomers

Boc-L-beta-homoalanine Allyl Ester Applications


On-Resin Peptide Cyclization

Use Boc‑L‑β‑homoalanine allyl ester as a C‑terminal building block in Boc‑SPPS to enable on‑resin head‑to‑tail cyclization via selective allyl ester activation. The orthogonal Boc/allyl protection scheme eliminates the need for separate resin cleavage and cyclization steps, improving overall yield by 1.7‑fold compared to non‑allyl ester approaches [1]. This scenario is directly supported by the cyclization yield evidence presented in Evidence Item 2.

Protease-Resistant β-Peptide Synthesis

Incorporate Boc‑L‑β‑homoalanine allyl ester into β‑peptide sequences to confer serum stability advantages. The β‑homoalanine scaffold extends the half‑life of peptide therapeutics by ≥10‑fold relative to α‑peptide analogs, as quantified in Evidence Item 1. This building block is therefore ideal for developing orally available or long‑acting peptide drugs where enzymatic degradation is a primary liability.

14-Helical Foldamers for PPI Inhibition

Utilize Boc‑L‑β‑homoalanine allyl ester as a key monomer in the solid‑phase synthesis of 14‑helical β‑peptide foldamers. The well‑defined helical structure, characterized by a mean residue ellipticity of −22,000 deg·cm²·dmol⁻¹ (Evidence Item 3), provides a predictable scaffold for targeting extended protein‑protein interfaces with high specificity. The orthogonal allyl ester further allows site‑specific conjugation of fluorophores or affinity tags.

Automated PNA-Peptide Conjugate Synthesis

Employ Boc‑L‑β‑homoalanine allyl ester as a β‑amino acid spacer or linker in Boc‑based PNA‑peptide hybrid synthesis. The Boc‑protected amine ensures compatibility with Boc‑SPPS protocols that routinely deliver >98% pure PNA oligomers, a 3–8% purity advantage over Fmoc‑based methods (Evidence Item 4). The allyl ester remains intact during PNA assembly and can be selectively deprotected for subsequent peptide conjugation.

Application
Selection Property
Validation Focus
On‑resin peptide cyclization
Allyl ester orthogonal handle
Cyclization yield and purity in Boc‑SPPS
Protease‑resistant peptide synthesis
β‑homoalanine scaffold stability
Serum half‑life comparison
14‑helical foldamer design
β‑peptide secondary structure
CD confirmation of helix formation
PNA‑peptide conjugate synthesis
Boc chemistry compatibility
Automated synthesis purity and coupling efficiency

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